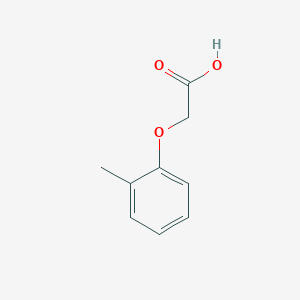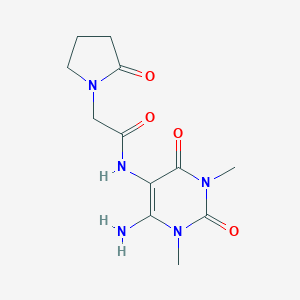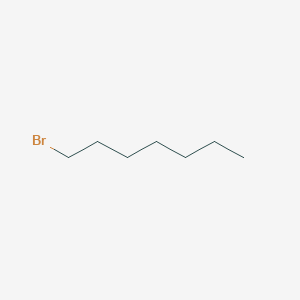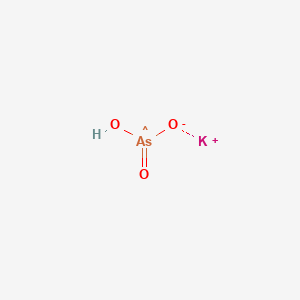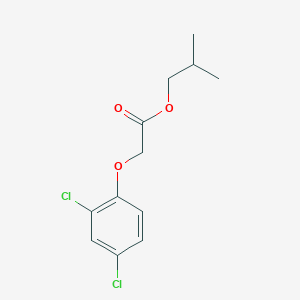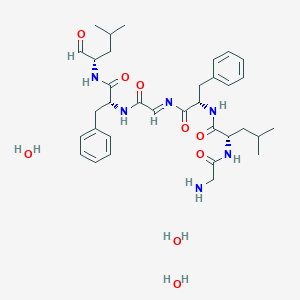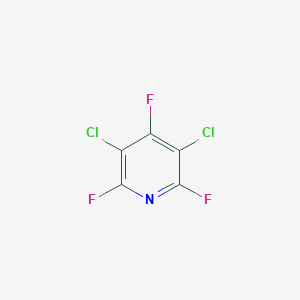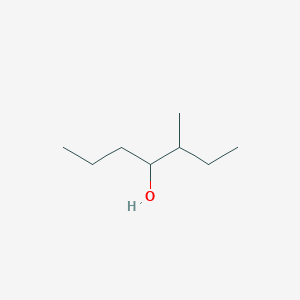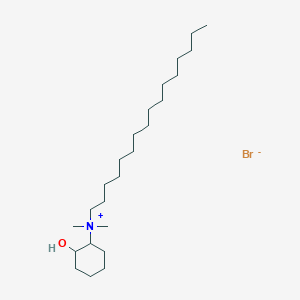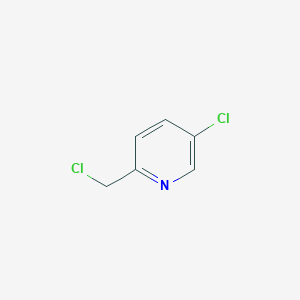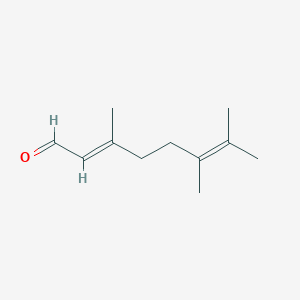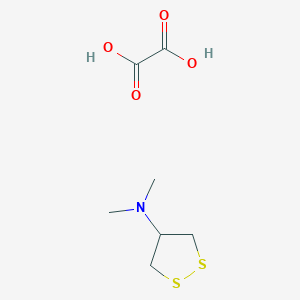
Ocdptc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ocdptc, also known as N-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-4-(trifluoromethyl)benzamide, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ocdptc is not fully understood, but it is believed to involve the modulation of various signaling pathways and neurotransmitters. Ocdptc has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and behavior. Ocdptc has also been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, which may contribute to its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Ocdptc has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, inhibition of enzyme activity, and anti-inflammatory and antioxidant effects. Ocdptc has also been shown to have anti-cancer effects, as it inhibits the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ocdptc is its broad range of potential therapeutic applications, which makes it a versatile compound for research. Ocdptc is also relatively easy to synthesize, which makes it accessible for lab experiments. However, one limitation of Ocdptc is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ocdptc, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. Ocdptc may also be investigated for its potential applications in other fields, such as immunology and infectious diseases. Overall, Ocdptc is a promising compound with potential therapeutic applications in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of Ocdptc involves a multi-step process that starts with the reaction of 4-(trifluoromethyl)benzoyl chloride with Ocdptc(2-aminoethyl)pyrrolidine, followed by the addition of 4-nitrobenzaldehyde and subsequent reduction to yield the intermediate product. The final step involves the cyclization of the intermediate product using sodium hydride to form Ocdptc.
Aplicaciones Científicas De Investigación
Ocdptc has been investigated for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, Ocdptc has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In psychiatry, Ocdptc has been investigated as a potential treatment for anxiety and depression, as it has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine. In oncology, Ocdptc has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
131024-86-7 |
|---|---|
Nombre del producto |
Ocdptc |
Fórmula molecular |
C24H51ClNO5P |
Peso molecular |
500.1 g/mol |
Nombre IUPAC |
(3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-24(22-25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |
Clave InChI |
UWCMOAPWKNTQRP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(COP(=O)([O-])OCC[N+](C)(C)C)CCl |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(COP(=O)([O-])OCC[N+](C)(C)C)CCl |
Sinónimos |
2-O-oleoyl-1-chloro-1-deoxy-3-phosphatidylcholine 2-O-oleoyl-1-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPTC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



